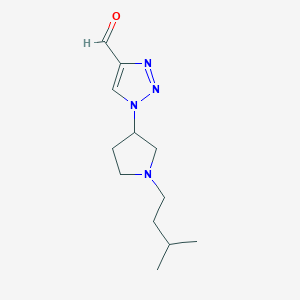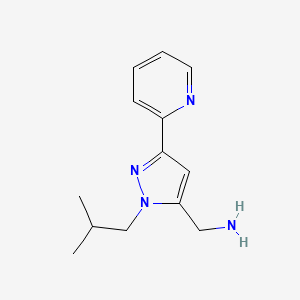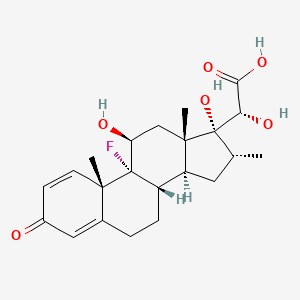
(20R)-Dexamethasone Epimeric Glycolic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(20R)-Dexamethasone Epimeric Glycolic Acid is a synthetic derivative of dexamethasone, a potent glucocorticoid used in various medical treatments This compound is characterized by the presence of an epimeric glycolic acid moiety, which distinguishes it from other dexamethasone derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (20R)-Dexamethasone Epimeric Glycolic Acid typically involves the epimerization of dexamethasone followed by the introduction of the glycolic acid moiety. The process begins with the selective epimerization of the 20-position of dexamethasone under controlled conditions. This is followed by the esterification or amidation of the resulting epimer with glycolic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
化学反応の分析
Types of Reactions: (20R)-Dexamethasone Epimeric Glycolic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The glycolic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or amines.
Major Products:
科学的研究の応用
(20R)-Dexamethasone Epimeric Glycolic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of glucocorticoid receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in quality control.
作用機序
The mechanism of action of (20R)-Dexamethasone Epimeric Glycolic Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammatory and immune responses. The molecular pathways affected by this interaction include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory proteins.
類似化合物との比較
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Betamethasone: Another glucocorticoid with similar pharmacological effects.
Prednisolone: A related compound with distinct pharmacokinetic properties.
Uniqueness: (20R)-Dexamethasone Epimeric Glycolic Acid is unique due to its specific epimeric configuration and the presence of the glycolic acid moiety. These structural features confer distinct pharmacological properties, such as enhanced receptor binding affinity and altered metabolic stability, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C22H29FO6 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H29FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-17,25-26,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChIキー |
ZMOXZJZJHVQXAA-OXZDORRJSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1([C@H](C(=O)O)O)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(C(=O)O)O)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


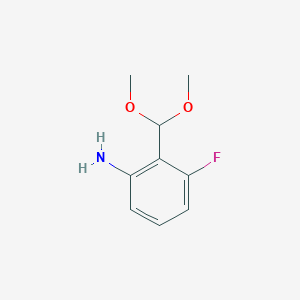

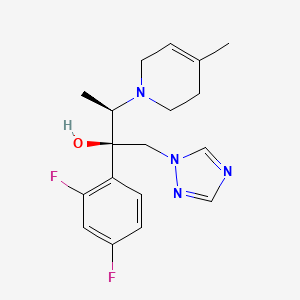
![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)
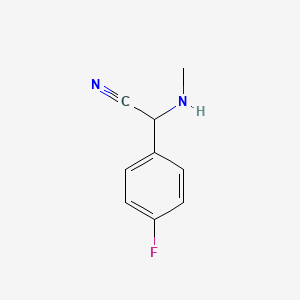
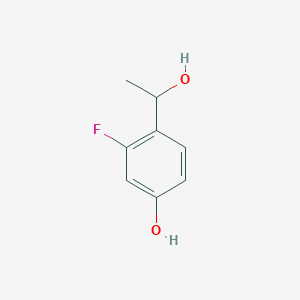
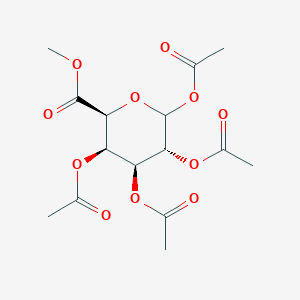
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

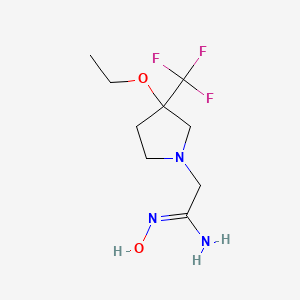
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
